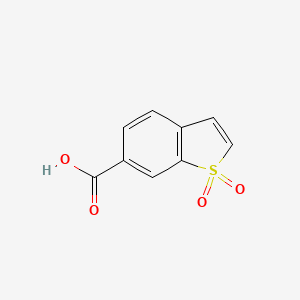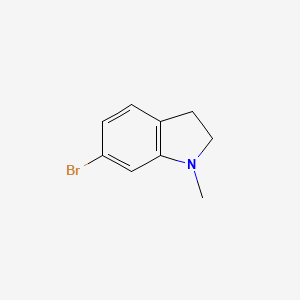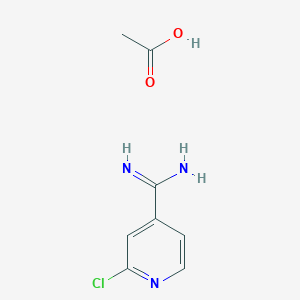
1-Phenyl-1,4-diazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,4-diazepane hydrochloride is a chemical compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-diazepane hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1,4-diazepane with hydrochloric acid to form the hydrochloride salt. The synthesis typically involves the use of tert-butyl 1,4-diazepane-1-carboxylic acid, butyryl chloride, and aromatic aldehydes under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, refluxing, and purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl diazepane oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-Phenyl-1,4-diazepane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals, particularly in the field of central nervous system (CNS) drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Phenyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. In the context of CNS drugs, it may interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s structure allows it to bind to these receptors and modulate their activity, resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-1,4-diazepane hydrochloride can be compared with other diazepane derivatives and benzodiazepines:
Similar Compounds: Diazepam, alprazolam, and lorazepam are well-known benzodiazepines with similar structures but different pharmacological profiles.
Uniqueness: The presence of the phenyl group in this compound distinguishes it from other diazepanes, potentially offering unique chemical and biological properties
Propriétés
Formule moléculaire |
C11H17ClN2 |
|---|---|
Poids moléculaire |
212.72 g/mol |
Nom IUPAC |
1-phenyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;/h1-3,5-6,12H,4,7-10H2;1H |
Clé InChI |
OONGLOACBXZSDA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)




![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)

![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)
